molecular formula C13H17NO B1627860 (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol CAS No. 406920-76-1

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol

Cat. No.: B1627860
CAS No.: 406920-76-1
M. Wt: 203.28 g/mol
InChI Key: WHQZINALYHALBY-JTQLQIEISA-N
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Description

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is a chiral compound with significant interest in various fields of scientific research. This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the third carbon atom adds to its complexity and potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with the indole derivative to introduce the methyl group at the 1-position of the indole ring.

    Chiral Reduction: The resulting intermediate is subjected to chiral reduction using a chiral catalyst to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by chiral resolution techniques to ensure the desired enantiomeric purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chiral center may influence the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: The enantiomer of the compound with different biological activities.

    3-(1-Methyl-1H-indol-3-yl)-1-propanol: A similar compound with a shorter carbon chain.

    3-(1-Methyl-1H-indol-3-yl)-1-pentanol: A similar compound with a longer carbon chain.

Uniqueness

(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other structurally similar compounds. The presence of the indole ring further enhances its potential for diverse applications in scientific research.

Properties

IUPAC Name

(3S)-3-(1-methylindol-3-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQZINALYHALBY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCO)C1=CN(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584390
Record name (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406920-76-1
Record name (3S)-3-(1-Methyl-1H-indol-3-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 406920-76-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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